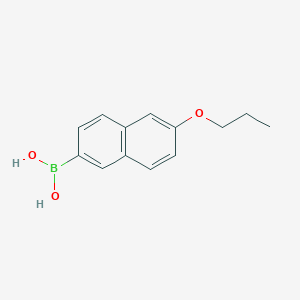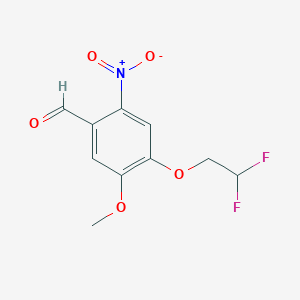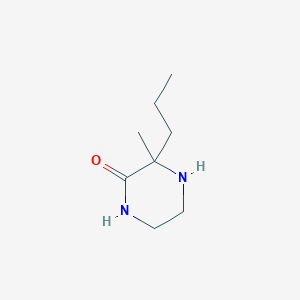
4-Chlor-2-cyanophenylboronsäure
Übersicht
Beschreibung
4-Chloro-2-cyanophenylboronic acid is a biochemical reagent . It can be used for palladium catalyzed Suzuki cross-coupling reactions to synthesize 6-acryl-2,4-diamino-pyrimidines and triazines . It is also used as a precursor in the synthesis of inhibitors such as Tpl2 kinase inhibitors and P2X7 antagonists used in the treatment of pain .
Synthesis Analysis
4-Cyanophenylboronic acid can be used for palladium catalyzed Suzuki cross-coupling reactions . This compound is used to synthesize 6-acryl-2,4-diamino-pyrimidines and triazines .Molecular Structure Analysis
The molecular formula of 4-Chloro-2-cyanophenylboronic acid is C7H5BClNO2 . The average mass is 181.384 Da and the monoisotopic mass is 181.010193 Da .Chemical Reactions Analysis
4-Cyanophenylboronic acid can be used for palladium catalyzed Suzuki cross-coupling reactions . It is also used in the synthesis of inhibitors such as Tpl2 kinase inhibitors and P2X7 antagonists .Physical And Chemical Properties Analysis
The molecular formula of 4-Chloro-2-cyanophenylboronic acid is C7H5BClNO2 . The average mass is 181.384 Da and the monoisotopic mass is 181.010193 Da .Wissenschaftliche Forschungsanwendungen
4-Chlor-2-cyanophenylboronsäure: Anwendungen in der wissenschaftlichen Forschung:
Suzuki-Miyaura-Kreuzkupplung
This compound wird in Suzuki-Miyaura-Kreuzkupplungsreaktionen eingesetzt, die in der organischen Synthese eine Schlüsselrolle bei der Bildung von Kohlenstoff-Kohlenstoff-Bindungen spielen. Diese Reaktion zeichnet sich insbesondere durch ihre milden Bedingungen und die Toleranz gegenüber verschiedenen funktionellen Gruppen aus .
Synthese von Indenonen
Diese Verbindung ist nützlich für die Synthese von substituierten Indenonen oder Indanonen durch eine Rhodium-katalysierte [3+2]-Annellierung mit Alkinen . Indenone sind wichtige Zwischenprodukte in der Pharmazeutik und Materialwissenschaft.
Oligo-Boronsäure-Rezeptoren
Sie ist an der Synthese von Oligo-Boronsäure-Rezeptoren beteiligt, die verbesserte strukturelle und elektronische Eigenschaften aufweisen. Diese Rezeptoren sind aufgrund ihrer Bindungsaffinität zu verschiedenen Molekülen von Bedeutung, was Auswirkungen auf die Sensorik und die molekulare Erkennung hat .
Histamin-3-Rezeptor-Liganden
Eine weitere Anwendung ist die Synthese von Aminoalkoxybiphenylnitrilen, die als Liganden für Histamin-3-Rezeptoren verwendet werden. Diese Rezeptoren spielen eine Rolle in neurologischen Prozessen und können Ziele für die Behandlung verschiedener Erkrankungen des zentralen Nervensystems sein .
Sensoranwendungen
Boronsäuren, einschließlich this compound, wurden wegen ihrer Sensoranwendungen untersucht, insbesondere aufgrund ihrer Wechselwirkungen mit cis-Diolen. Dies macht sie nützlich für die Entwicklung von Sensoren für spezifische Analyten .
Supramolekularer Aufbau
Diese Verbindung bildet supramolekularer Aufbau mit verschiedenen N-Donor-Verbindungen, die unterschiedliche konformationelle Merkmale aufweisen. Solche Anordnungen werden aufgrund ihrer potenziellen Anwendungen in der Materialwissenschaft und Nanotechnologie untersucht .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause respiratory irritation and is harmful if swallowed, in contact with skin or if inhaled . It is advised to wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .
Wirkmechanismus
Target of Action
The primary target of 4-Chloro-2-cyanophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The 4-Chloro-2-cyanophenylboronic acid, as an organoboron reagent, plays a crucial role in this process .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 4-Chloro-2-cyanophenylboronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron (in the 4-Chloro-2-cyanophenylboronic acid) to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by 4-Chloro-2-cyanophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s worth noting that boronic acids and their esters, such as 4-chloro-2-cyanophenylboronic acid, are only marginally stable in water . This could potentially impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 4-Chloro-2-cyanophenylboronic acid’s action primarily involve the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to various chemical reactions and processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-cyanophenylboronic acid. For instance, the compound’s susceptibility to hydrolysis is influenced by pH, with the rate of reaction considerably accelerated at physiological pH . Therefore, the environmental pH could significantly impact the compound’s stability and efficacy .
Eigenschaften
IUPAC Name |
(4-chloro-2-cyanophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClNO2/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBTXCSSSBWRQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717060 | |
| Record name | (4-Chloro-2-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
819070-53-6 | |
| Record name | (4-Chloro-2-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



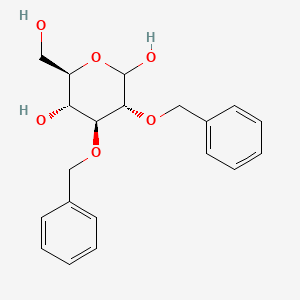


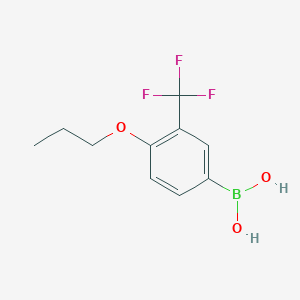

![ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate](/img/structure/B1425574.png)

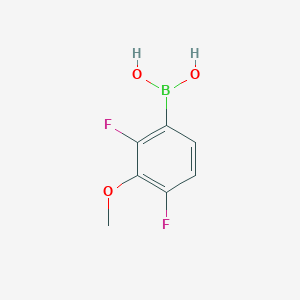
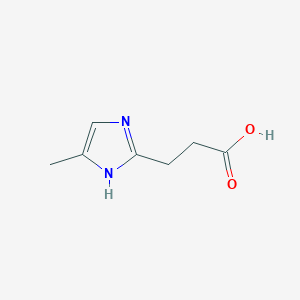

![2-Cyclohexyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1425582.png)
